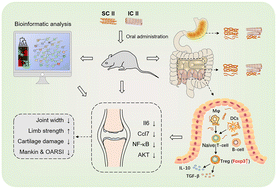Differences between soluble and insoluble undenatured type II collagen in improving osteoarthritis in rats and their potential mechanisms†
Food & Function Pub Date: 2023-11-03 DOI: 10.1039/D3FO02954A
Abstract
Our previous research showed that soluble (SC II) and insoluble (IC II) undenatured type II collagen had significant differences during gastrointestinal digestion in vitro, and SC II exposed more type II collagen with triple helix structure. However, the differences in their in vivo digestive characteristics, improvement on osteoarthritis (OA), and possible mechanisms have not been elucidated. The aim of this study was to explore these issues. After oral administration of SC II and IC II, the joint swelling of OA rats significantly reduced, and the weight bearing ratio of right hind limb significantly increased, especially in SC II group (raised to 48%). The Mankin and OARSI scores decreased by 35% and 48% in SC II group, respectively. SC II and IC II increased the mRNA expression of anti-inflammatory factors and the proportion of regulatory T cells (Treg). Importantly, type II collagen released by IC II during in vivo gastrointestinal digestion was far less than SC II, which explained the higher ability of SC II to induce immune tolerance in small intestine than IC II. Bioinformatics analysis showed that the differential genes between model and control were significantly enriched in PI3K/AKT, PPAR and AMPK signalling pathways, and 24 hub genes were analyzed. SC II significantly down-regulated the mRNA expression of Il6, Ccl7, NF-κB, AKT and up-regulated the mRNA expression of Scd1. These results showed that SC II was superior to IC II in improving OA by inducing immune tolerance and could regulate key biomarkers and signalling pathways in OA rats.


Recommended Literature
- [1] Nanoelectrochemistry at liquid/liquid interfaces for analytical, biological, and material applications
- [2] Synthesis and characterization of Co and Ni complexes stabilized by keto- and acetamide-derived P,O-type phosphine ligands†
- [3] Phosphonium salt and ZnX2–PPh3 integrated hierarchical POPs: tailorable synthesis and highly efficient cooperative catalysis in CO2 utilization†
- [4] New challenges in fullerene chemistry
- [5] Effects of nanoparticle surface ligands on protein adsorption and subsequent cytotoxicity†
- [6] The co-reactant role during plasma enhanced atomic layer deposition of palladium†
- [7] CD4 D3-binding probe: a novel fluorescence tool for detection and enumeration of CD4+ cells
- [8] Impact of compatible solutes on the mechanical properties of fibronectin: a single molecule analysis
- [9] Foods and drugs analysis
- [10] Synergistic size and charge conversions of functionalized PAMAM dendrimers under the acidic tumor microenvironment†

Journal Name:Food & Function
Research Products
-
CAS no.: 121343-59-7
-
CAS no.: 112076-61-6
-
CAS no.: 16478-52-7









